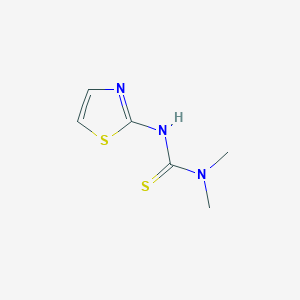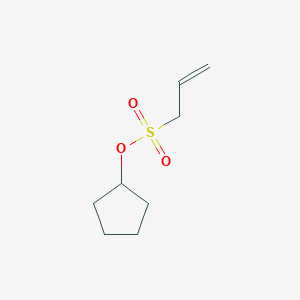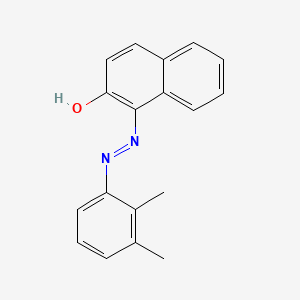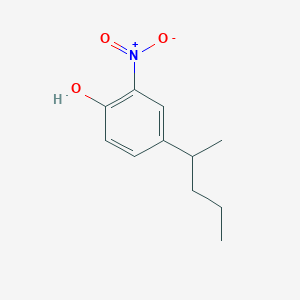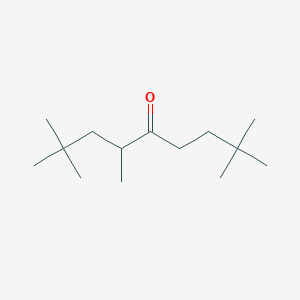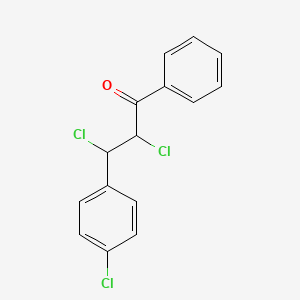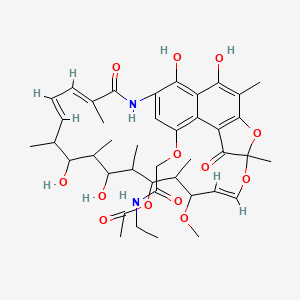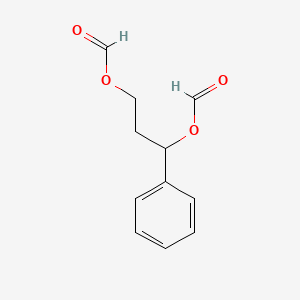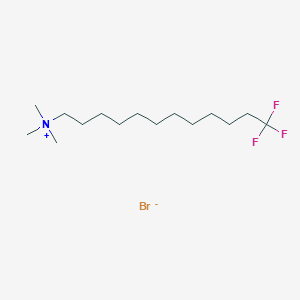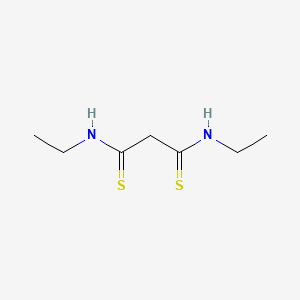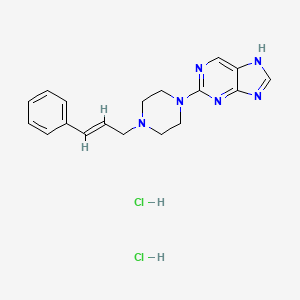
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base linked to a piperazine ring with a cinnamyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride typically involves multiple steps, starting with the preparation of the purine base and the piperazine ring. The cinnamyl group is then introduced through a series of reactions. Common reagents used in these reactions include dimethylacetamide, isoamylnitrite, and copper iodide for cyclization processes. The final product is obtained through purification and crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine compounds.
Aplicaciones Científicas De Investigación
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological disorders and cardiovascular diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism of action of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromophenyl)-2-(4-Cinnamyl-1-piperazinyl)acetamide
- 2-(4-Cinnamyl-1-piperazinyl)pyrimidine
- 2-(4-Cinnamyl-1-piperazinyl)-N-(diphenylmethyl)propanamide
Uniqueness
Compared to similar compounds, 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride stands out due to its unique purine base structure, which may confer distinct biological activities and chemical properties
Propiedades
Número CAS |
37425-10-8 |
|---|---|
Fórmula molecular |
C18H22Cl2N6 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C18H20N6.2ClH/c1-2-5-15(6-3-1)7-4-8-23-9-11-24(12-10-23)18-19-13-16-17(22-18)21-14-20-16;;/h1-7,13-14H,8-12H2,(H,19,20,21,22);2*1H/b7-4+;; |
Clave InChI |
FKJHMPVFMLMAAQ-RDRKJGRWSA-N |
SMILES isomérico |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
SMILES canónico |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


